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Compound of Interest

Compound Name: Mal-PEG2-CH2COOH

Cat. No.: B3025427 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleimide-PEG2-Acetic Acid (Mal-PEG2-
CH2COOH), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique

architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid,

enables the covalent linkage of diverse molecular entities. This guide will cover its chemical

and physical properties, detailed experimental protocols for its use, and its primary

applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of Mal-PEG2-CH2COOH
Mal-PEG2-CH2COOH is a versatile tool for researchers, offering a combination of specific

reactivity and a hydrophilic spacer that enhances the solubility and biocompatibility of the

resulting conjugate.

Chemical and Physical Data
A summary of the key quantitative data for Mal-PEG2-CH2COOH is presented in Table 1.
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Property Value References

CAS Number 1374666-32-6 [1]

Synonyms

Mal-PEG2-acid, 3-[2-[2-(2,5-

Dihydro-2,5-dioxo-1H-pyrrol-1-

yl)ethoxy]ethoxy]propanoic

acid

[1]

Molecular Formula C₁₁H₁₅NO₆ [1]

Molecular Weight 257.24 g/mol

Appearance Viscous Liquid or Solid

Purity Typically ≥95% [1]

Solubility Soluble in DMSO, DCM, DMF

Storage Conditions
-20°C, protected from light and

moisture
[2]

Structural Features and Reactivity
Mal-PEG2-CH2COOH is comprised of three key components: a maleimide group, a short

polyethylene glycol (PEG) spacer, and a carboxylic acid group. This heterobifunctional nature

allows for a two-step, controlled conjugation process.

Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups,

which are present in the side chains of cysteine residues in proteins and peptides. The

reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to

form a stable, covalent thioether bond.[3][4] It is important to note that disulfide bonds within

a protein must first be reduced to free thiols for this reaction to occur.[1]

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary

amines, such as those found on the side chains of lysine residues or the N-terminus of a

protein. This activation is commonly achieved using carbodiimide chemistry, for example,

with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-

hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5][6] The resulting NHS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://biotium.com/tech-tips-protocols/protocol-maleimide-labeling-of-protein-thiols/
https://www.benchchem.com/product/b3025427?utm_src=pdf-body
https://bioconjugation.bocsci.com/resources/maleimide-conjugation.html
https://m.youtube.com/watch?v=XOk4qF7XGp0
https://www.biosyn.com/tew/Maleimide-labeling-of-thiolated-biomolecules.aspx
https://broadpharm.com/protocol_files/peg_acid
https://assets.fishersci.com/TFS-Assets/LSG/manuals/MAN0011309_NHS_SulfoNHS_UG.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ester is a stable intermediate that readily reacts with primary amines to form a robust amide

bond.[6]

PEG Spacer: The short diethylene glycol (PEG2) spacer is hydrophilic, which can help to

improve the solubility of the resulting bioconjugate and reduce non-specific binding.

Experimental Protocols
The following sections provide detailed methodologies for the two key conjugation reactions

involving Mal-PEG2-CH2COOH.

Protocol for Maleimide-Thiol Conjugation
This protocol outlines the steps for conjugating the maleimide group of Mal-PEG2-CH2COOH
to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

Thiol-containing protein or peptide

Mal-PEG2-CH2COOH

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5,

degassed.[1]

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide

bonds.

Anhydrous DMSO or DMF for dissolving Mal-PEG2-CH2COOH.

Quenching Reagent: N-acetylcysteine (NAC) or other free thiol.[7]

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[2]

Procedure:

Preparation of Thiol-Containing Molecule:
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Dissolve the protein or peptide to be labeled in the degassed conjugation buffer at a

concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a

10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or

desalting before adding the maleimide reagent, as it will compete for the reaction.

Preparation of Mal-PEG2-CH2COOH Solution:

Allow the vial of Mal-PEG2-CH2COOH to come to room temperature.

Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

Conjugation Reaction:

Add a 10-20 fold molar excess of the Mal-PEG2-CH2COOH stock solution to the protein

solution while gently stirring or vortexing.

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from

light.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

Quenching the Reaction:

To stop the reaction, add a quenching reagent such as N-acetylcysteine in a 25-fold molar

excess compared to the maleimide reagent and incubate for 15-30 minutes.[7]

Purification of the Conjugate:

Remove the excess, unreacted Mal-PEG2-CH2COOH and quenching reagent by size-

exclusion chromatography or dialysis against the appropriate buffer.[2]

Protocol for Carboxylic Acid-Amine Conjugation (via
EDC/NHS Activation)
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This protocol describes the activation of the carboxylic acid group on the Mal-PEG-thiol

conjugate and its subsequent reaction with an amine-containing molecule.

Materials:

Mal-PEG-thiol conjugate (from section 2.1)

Amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5][8]

Coupling Buffer: PBS, pH 7.2-7.5.[8]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching Solution: Hydroxylamine, Tris, or glycine solution.[5][8]

Purification System: Appropriate chromatography system (e.g., HPLC) or dialysis.

Procedure:

Activation of Carboxylic Acid:

Dissolve the Mal-PEG-thiol conjugate in the Activation Buffer.

Add EDC (e.g., final concentration of 2 mM) and NHS or Sulfo-NHS (e.g., final

concentration of 5 mM) to the solution.[6][8]

Incubate for 15 minutes at room temperature to form the NHS ester intermediate.[8]

Conjugation to Amine:

Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by

adding the Coupling Buffer.[5]

Add the amine-containing molecule to the activated conjugate solution. A molar ratio of 1:1

with the conjugate is a good starting point.[8]
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Allow the reaction to proceed for 2 hours at room temperature.[8]

Quenching the Reaction:

Add a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to

hydrolyze any unreacted NHS esters.[5][8]

Purification of the Final Conjugate:

Purify the final bioconjugate using an appropriate method such as HPLC, size-exclusion

chromatography, or dialysis to remove excess reagents and byproducts.

Applications in Research and Drug Development
The primary application of Mal-PEG2-CH2COOH is in the construction of complex

biomolecules, most notably Antibody-Drug Conjugates (ADCs).[9][10]

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the potent cell-killing ability of a cytotoxic drug.[10][11] Mal-PEG2-CH2COOH can

be used as a linker to attach the cytotoxic payload to the antibody.

The general strategy involves:

Attaching the Mal-PEG2-CH2COOH linker to the cytotoxic drug via the carboxylic acid end

(using EDC/NHS chemistry to react with an amine on the drug).

Partially reducing the interchain disulfide bonds of the monoclonal antibody to generate free

thiol groups.[11]

Conjugating the maleimide end of the drug-linker construct to the free thiols on the antibody.

The resulting ADC can then selectively bind to antigens on the surface of cancer cells, be

internalized, and release the cytotoxic payload, leading to targeted cell death.[12][13]

Quantitative Analysis of ADC Formation
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The success of ADC synthesis is often evaluated by determining the drug-to-antibody ratio

(DAR), which is the average number of drug molecules conjugated to each antibody.[14] Table

2 presents typical quantitative data that would be collected during the characterization of an

ADC synthesized using a maleimide-based linker.

Parameter
Typical
Value/Range

Method of
Determination

References

Drug-to-Antibody

Ratio (DAR)
2 - 4

Hydrophobic

Interaction

Chromatography

(HIC), Mass

Spectrometry

[11][14]

In vitro Cytotoxicity

(IC₅₀)
0.01 - 10 nM

Cell viability assays

(e.g., MTT, CellTiter-

Glo) on target-

expressing cell lines

[14]

Conjugate Stability in

Plasma
>90% after 7 days ELISA, LC-MS/MS [14]

Tumor Growth

Inhibition (in vivo)
50-100%

Xenograft mouse

models
[15][16]

Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate the key processes involving Mal-PEG2-
CH2COOH.

Experimental Workflow for ADC Synthesis
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Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

General Mechanism of Action for an ADC
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Caption: General mechanism of action for an Antibody-Drug Conjugate.

In conclusion, Mal-PEG2-CH2COOH is a highly effective and versatile heterobifunctional linker

for bioconjugation. Its well-defined reactivity allows for the controlled synthesis of complex

biomolecules, particularly ADCs, which are at the forefront of targeted cancer therapy. The

protocols and data presented in this guide provide a solid foundation for researchers and drug

developers to utilize this valuable chemical tool in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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